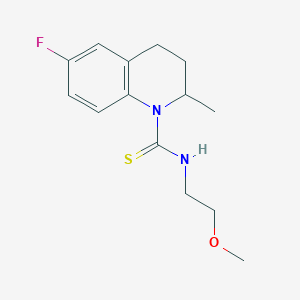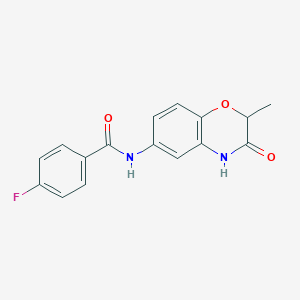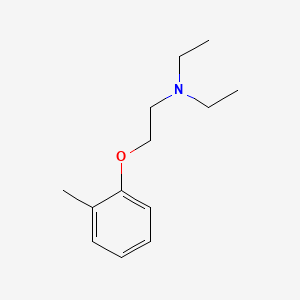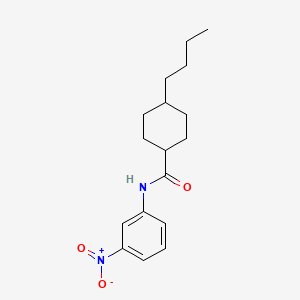![molecular formula C21H18N2O6 B4639209 4-[3-(4-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4639209.png)
4-[3-(4-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione
Vue d'ensemble
Description
4-[3-(4-methylphenoxy)-5-nitrophenyl]-10-oxa-4-azatricyclo[5.2.1.0: 2,6 ]decane-3,5-dione is a complex chemical entity with interesting structural characteristics. This compound features an elaborate arrangement of phenoxy, nitrophenyl, and azatricyclo frameworks, making it a subject of detailed study in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound is synthesized via a multi-step organic synthesis process involving the following:
Step 1: Nitration of an aromatic compound.
Step 2: Phenoxy group introduction using nucleophilic substitution.
Step 3: Cyclization to form the tricyclic framework.
Step 4: Introduction of the aza and oxa functionalities.
Industrial Production Methods: Industrial production might scale these steps with optimization for yield, cost, and safety. Common methods include batch processing and continuous flow techniques, using catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitrophenyl group may undergo oxidative processes, potentially altering the compound's properties.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenoxy and nitrophenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Agents like hydrogen in the presence of palladium on carbon (Pd/C).
Substitution: Bases (e.g., sodium hydroxide) or acids (e.g., sulfuric acid) depending on the specific substitution reaction.
Oxidation: Nitrophenyl derivative.
Reduction: Aminophenyl derivative.
Substitution: Varies with the reagent used; possible derivatives include substituted phenyl and phenoxy compounds.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Investigated as a potential catalyst or catalyst precursor in organic synthesis.
Enzyme Inhibition: Examined for potential enzyme inhibitory activities.
Pharmacology: Explored for potential therapeutic properties in the treatment of specific diseases due to its unique structure.
Material Science: Evaluated for applications in polymer chemistry and material sciences.
Mécanisme D'action
This compound's effects are attributed to its ability to interact with biological targets, such as enzymes or receptors. The interaction involves:
Binding to molecular targets: The phenyl and nitrophenyl groups play a crucial role.
Pathways involved: Affects biochemical pathways related to the molecular target’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds:
4-methylphenoxy derivatives: Share the phenoxy group but differ in the rest of their structure.
Nitrophenyl compounds: Contain the nitrophenyl group and have similar reactivity.
Azatricyclo frameworks: Found in other complex organic molecules with unique biological activities.
The combination of a phenoxy group, nitrophenyl group, and azatricyclo framework in a single molecule distinguishes it from others. This unique arrangement contributes to its specific physical and chemical properties, making it a subject of distinct interest in research.
There you go—an in-depth dive into this intriguing compound.
Propriétés
IUPAC Name |
2-[3-(4-methylphenoxy)-5-nitrophenyl]-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c1-11-2-4-14(5-3-11)28-15-9-12(8-13(10-15)23(26)27)22-20(24)18-16-6-7-17(29-16)19(18)21(22)25/h2-5,8-10,16-19H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKYASHNZLWNNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])N3C(=O)C4C5CCC(C4C3=O)O5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4639138.png)
![ethyl 4-({[2-(9H-xanthen-9-ylcarbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4639150.png)
![N-(3-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4639156.png)
![5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B4639161.png)
![5-[2-(2,4-dichlorophenyl)quinolin-4-yl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4639167.png)
![3-(benzylthio)-5-imino-6-{[5-(4-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7-one](/img/structure/B4639170.png)
![N-[4-(5-ethyl-2-thienyl)-1,3-thiazol-2-yl]-N'-(3-methylphenyl)urea](/img/structure/B4639183.png)


![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4639193.png)

![N-[3-(2-furyl)-1-methylpropyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4639201.png)


